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molecular formula C13H6ClF2IO B591741 (5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone CAS No. 869365-97-9

(5-Chloro-2-iodophenyl)(2,6-difluorophenyl)methanone

Cat. No. B591741
M. Wt: 378.541
InChI Key: MVEWMRFXBCKZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399659B2

Procedure details

(5-Chloro-2-iodo-phenyl)-(2,6-difluoro-phenyl)-methanone (2aa) (5.5 g, 14.5 mmol), prop-2-ynyl-carbamic acid tert-butyl ester (2.5 g, 16 mmol)7 PdCl2(PPh3)2 (0.6 g, 0.9 mmol) and Cu(I)I (0.2 g, 0.9 mmol) were suspended in anhydrous CH2Cl2 (50 mL) and the mixture was sparged with nitrogen for 30 min. Diethylamine (8 mL) was added and the solution was stirred at room temperature for 16 h. The solution was concentrated in vacuo and the resulting residue purified by column chromatography (silica gel, 0 to 15% EtOAc/hexanes) to afford 3aa (3.6 g, 61%) as a white solid, MS m/z=406 (M+H).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
Cu(I)I
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0.6 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](I)=[C:6]([C:8]([C:10]2[C:15]([F:16])=[CH:14][CH:13]=[CH:12][C:11]=2[F:17])=[O:9])[CH:7]=1.[C:19]([O:23][C:24](=[O:29])[NH:25][CH2:26][C:27]#[CH:28])([CH3:22])([CH3:21])[CH3:20]>C(Cl)Cl.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[C:19]([O:23][C:24](=[O:29])[NH:25][CH2:26][C:27]#[C:28][C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][C:6]=1[C:8](=[O:9])[C:10]1[C:15]([F:16])=[CH:14][CH:13]=[CH:12][C:11]=1[F:17])([CH3:22])([CH3:21])[CH3:20] |^1:35,54|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(=O)C1=C(C=CC=C1F)F)I
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCC#C)=O
Step Three
Name
Cu(I)I
Quantity
0.2 g
Type
reactant
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
0.6 g
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was sparged with nitrogen for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
Diethylamine (8 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the resulting residue purified by column chromatography (silica gel, 0 to 15% EtOAc/hexanes)
CUSTOM
Type
CUSTOM
Details
to afford 3aa (3.6 g, 61%) as a white solid, MS m/z=406 (M+H)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
C(C)(C)(C)OC(NCC#CC1=C(C=C(C=C1)Cl)C(C1=C(C=CC=C1F)F)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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